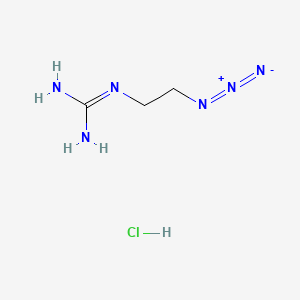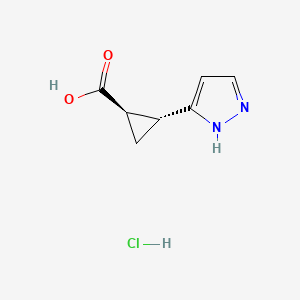
N-(2-azidoethyl)guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-azidoethyl)guanidine hydrochloride: is a chemical compound with significant applications in scientific research. It is known for its intricate molecular structure and is used in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-azidoethyl)guanidine hydrochloride typically involves a sequential one-pot approach. This method includes the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloyl-guanidines. This protocol provides efficient access to diverse guanidines under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of commercially available guanylating reagents and stepwise displacement of imidazole groups by amines .
Chemical Reactions Analysis
Types of Reactions: N-(2-azidoethyl)guanidine hydrochloride undergoes various chemical reactions, including substitution reactions. The compound’s azido group can participate in click chemistry, forming triazoles through cycloaddition reactions.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include copper catalysts for click chemistry and various amines for substitution reactions. The reactions typically occur under mild conditions, ensuring high yields and efficiency .
Major Products Formed: The major products formed from reactions involving this compound include triazoles and substituted guanidines. These products have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
N-(2-azidoethyl)guanidine hydrochloride is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing complex molecules and as a reagent in click chemistry.
Biology: Employed in the study of biological pathways and as a probe for investigating molecular interactions.
Medicine: Utilized in drug discovery and development, particularly in the synthesis of potential therapeutic agents.
Industry: Applied in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-azidoethyl)guanidine hydrochloride involves its ability to form stable triazole rings through click chemistry. This reaction is facilitated by the azido group, which undergoes cycloaddition with alkynes in the presence of a copper catalyst. The resulting triazole rings are highly stable and can interact with various molecular targets, making the compound valuable in drug discovery and materials science.
Comparison with Similar Compounds
- N-(2-azidoethyl)guanidine
- N-(2-azidoethyl)guanidine sulfate
- N-(2-azidoethyl)guanidine nitrate
Comparison: N-(2-azidoethyl)guanidine hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in aqueous reactions and biological applications.
Properties
IUPAC Name |
2-(2-azidoethyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N6.ClH/c4-3(5)7-1-2-8-9-6;/h1-2H2,(H4,4,5,7);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCMXNMBKDDODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid](/img/structure/B6609958.png)


![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide](/img/structure/B6609984.png)




![6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6610021.png)
![6-(trifluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B6610035.png)
amine hydrochloride](/img/structure/B6610038.png)

![methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate](/img/structure/B6610052.png)
![methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate](/img/structure/B6610055.png)
